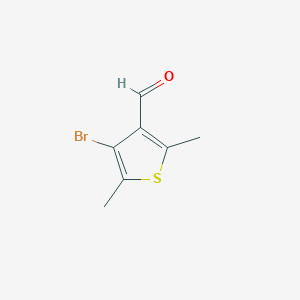

4-Bromo-2,5-dimethylthiophene-3-carbaldehyde

Übersicht

Beschreibung

4-Bromo-2,5-dimethylthiophene-3-carbaldehyde is an organic compound with the molecular formula C7H7BrOS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is notable for its bromine and aldehyde functional groups, which make it a versatile intermediate in organic synthesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2,5-dimethylthiophene-3-carbaldehyde typically involves the bromination of 2,5-dimethylthiophene followed by formylation. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator like benzoyl peroxide. The bromination reaction is carried out under reflux conditions to ensure complete substitution at the desired position .

After bromination, the formylation step can be achieved using the Vilsmeier-Haack reaction, which involves the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the aldehyde group at the 3-position of the thiophene ring .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-2,5-dimethylthiophene-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: KMnO4 in an aqueous solution under acidic conditions.

Reduction: NaBH4 in methanol or ethanol.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).

Major Products Formed

Oxidation: 4-Bromo-2,5-dimethylthiophene-3-carboxylic acid.

Reduction: 4-Bromo-2,5-dimethylthiophene-3-methanol.

Substitution: Various substituted thiophenes depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Coordination Chemistry

4-Bromo-2,5-dimethylthiophene-3-carbaldehyde can act as a ligand in coordination chemistry. Its ability to coordinate with metal ions can lead to the formation of metal complexes that are valuable in catalysis. These complexes may exhibit unique catalytic properties, making them suitable for various chemical transformations.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It can undergo various reactions, including nucleophilic additions and electrophilic substitutions, allowing chemists to construct more complex molecules. Its reactivity is influenced by the steric and electronic factors associated with the substituents on the thiophene ring .

Material Science

In material science, this compound is explored for its potential applications in organic electronics. Thiophene derivatives are known for their electronic properties, making them candidates for use in organic semiconductors and photovoltaic devices.

Case Studies and Experimental Findings

Several studies have documented the applications of this compound:

- Metal Complex Formation : Research demonstrated the formation of metal complexes using this compound as a ligand. These complexes were tested for their catalytic activity in various organic reactions, showing promising results that could lead to more efficient synthetic pathways.

- Synthesis of Novel Compounds : A study reported the successful use of this compound in synthesizing novel thiophene derivatives through electrophilic aromatic substitution reactions. The resulting compounds exhibited enhanced properties suitable for material applications .

Wirkmechanismus

The mechanism of action of 4-Bromo-2,5-dimethylthiophene-3-carbaldehyde is primarily based on its ability to undergo various chemical reactions due to its functional groups. The bromine atom and aldehyde group make it a reactive intermediate, allowing it to participate in nucleophilic substitution, oxidation, and reduction reactions. These reactions enable the compound to modify other molecules, making it useful in synthetic chemistry .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,5-Dimethylthiophene-3-carbaldehyde: Lacks the bromine atom, making it less reactive in substitution reactions.

4-Bromo-2-methylthiophene-3-carbaldehyde: Has only one methyl group, which affects its steric and electronic properties.

4-Bromo-2,5-dimethylthiophene: Lacks the aldehyde group, limiting its reactivity in oxidation and reduction reactions.

Uniqueness

4-Bromo-2,5-dimethylthiophene-3-carbaldehyde is unique due to the presence of both bromine and aldehyde functional groups. This combination allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis .

Biologische Aktivität

4-Bromo-2,5-dimethylthiophene-3-carbaldehyde is a thiophene derivative that has garnered attention for its potential biological activities. This compound is particularly notable for its inhibitory effects on specific biological pathways, including those involving prostaglandin E2 (PGE2) receptors. The following sections explore the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Chemical Formula: C_8H_8BrOS

- Molecular Weight: 231.12 g/mol

The presence of the bromine atom and the aldehyde group in the thiophene ring contributes to its reactivity and biological activity.

The primary biological activity attributed to this compound involves its interaction with PGE2 receptors. PGE2 is a significant mediator in various physiological processes, including inflammation and pain response. Inhibiting these receptors can lead to reduced inflammatory responses and pain relief.

Inhibitory Effects on Prostaglandin E2 Receptors

Research indicates that this compound exhibits significant inhibitory activity on PGE2 receptors. For instance, a study identified this compound as part of a series of novel compounds with promising anti-inflammatory properties. The inhibitory effect was quantified using an assay that measures the percentage of inhibition in response to nociceptive stimuli in animal models .

Table 1: Summary of Biological Activities

Case Study: Analgesic Activity

In a controlled study involving animal models, the analgesic properties of this compound were evaluated by measuring the abdominal constriction response to nociceptive stimuli. The results indicated that at certain dosages, the compound significantly reduced the response compared to controls, suggesting a potential application in pain management therapies .

Toxicological Profile

While the biological activity is promising, it is essential to consider the toxicological aspects of this compound. The compound has been classified as harmful if swallowed and can cause skin irritation . Therefore, further studies are required to establish safe dosage levels for therapeutic applications.

Eigenschaften

IUPAC Name |

4-bromo-2,5-dimethylthiophene-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrOS/c1-4-6(3-9)7(8)5(2)10-4/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPQKHLRFRRMFMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(S1)C)Br)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887575-78-2 | |

| Record name | 4-bromo-2,5-dimethylthiophene-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.